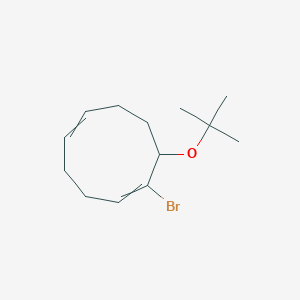

1-Bromo-9-tert-butoxycyclonona-1,5-diene

Beschreibung

1-Bromo-9-tert-butoxycyclonona-1,5-diene is a bicyclic organic compound featuring a nine-membered ring system with a bromine atom at position 1 and a tert-butoxy group at position 7.

Eigenschaften

CAS-Nummer |

60996-45-4 |

|---|---|

Molekularformel |

C13H21BrO |

Molekulargewicht |

273.21 g/mol |

IUPAC-Name |

1-bromo-9-[(2-methylpropan-2-yl)oxy]cyclonona-1,5-diene |

InChI |

InChI=1S/C13H21BrO/c1-13(2,3)15-12-10-8-6-4-5-7-9-11(12)14/h4,6,9,12H,5,7-8,10H2,1-3H3 |

InChI-Schlüssel |

WXOSHELXGBQWDS-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC1CCC=CCCC=C1Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-9-tert-butoxycyclonona-1,5-diene can be synthesized through several methods. One common approach involves the bromination of 9-tert-butoxycyclonona-1,5-diene using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of 1-Bromo-9-tert-butoxycyclonona-1,5-diene may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-9-tert-butoxycyclonona-1,5-diene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Reduction Reactions: Reduction of the double bonds can be achieved using hydrogenation catalysts.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Major Products:

Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

Oxidation: Production of epoxides or hydroxylated compounds.

Reduction: Saturated hydrocarbons or partially reduced intermediates.

Wissenschaftliche Forschungsanwendungen

1-Bromo-9-tert-butoxycyclonona-1,5-diene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Material Science: Employed in the development of novel polymers and materials with specific properties.

Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.

Biological Studies: Utilized in the study of biochemical pathways and mechanisms due to its reactivity and functional group versatility.

Wirkmechanismus

The mechanism by which 1-Bromo-9-tert-butoxycyclonona-1,5-diene exerts its effects involves its ability to participate in various chemical reactions. The bromine atom and double bonds make it a versatile intermediate in organic synthesis. The compound can interact with nucleophiles, electrophiles, and radicals, leading to the formation of diverse products. Its reactivity is influenced by the electronic and steric effects of the tert-butoxy group, which can stabilize or destabilize reaction intermediates.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Cycloocta-1,5-diene Derivatives

Cycloocta-1,5-diene (COD) and its metal complexes are well-studied. For example, (Cycloocta-1,5-diene)platinum(II) chloride exhibits thermodynamic stability with ΔfH°solid = -208.00 ± 11.00 kJ/mol . In contrast, 1-Bromo-9-tert-butoxycyclonona-1,5-diene has a larger ring size (nine-membered vs. eight-membered), which may reduce ring strain and alter coordination behavior in metal complexes.

Bicyclic Diene Ligands

Chiral dienes like bicyclo[2.2.1]hepta-2,5-diene (nbd*) are used in asymmetric catalysis due to their rigid frameworks . While 1-Bromo-9-tert-butoxycyclonona-1,5-diene lacks a bicyclic structure, its bromine and tert-butoxy groups could modulate electronic and steric properties. For instance, bromine’s electronegativity might enhance electrophilic reactivity, whereas the tert-butoxy group could hinder substrate approach in catalytic cycles.

Hydrocarbon Analogs

Compounds like 3-ethyloct-1,5-diene isomers (identified in olive oil metabolites) share a 1,5-diene motif but lack functional groups .

Key Data Tables

Table 1: Structural and Functional Comparison

Table 2: Thermodynamic Data for Metal-Diene Complexes

| Compound | ΔfH°solid (kJ/mol) | ΔsubH° (kJ/mol) | Source |

|---|---|---|---|

| (Cycloocta-1,5-diene)PtCl₂ | -208.00 ± 11.00 | 130.00 ± 20.00 | NIST |

| Hypothetical Rh/Br-tert-butoxy complex* | N/A | N/A | Inferred |

*No direct data exists; steric effects from tert-butoxy likely reduce stability compared to COD-PtCl₂.

Research Implications and Gaps

- Catalysis : The bromine atom may enable cross-coupling reactions, while the tert-butoxy group could stabilize intermediates via steric protection. Comparative studies with COD-based catalysts are needed .

- Biological Activity: Unlike stigmastan-3,5-diene (a sterol with anti-inflammatory properties), 1-Bromo-9-tert-butoxycyclonona-1,5-diene’s halogenated structure may confer toxicity or unique bioactivity .

- Synthetic Utility : The compound’s synthesis and functionalization pathways remain unexplored, unlike well-established dienes like nbd* .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.